Cas no 1448036-34-7 (4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide)

4-Chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted pyrimidine moiety. Its molecular structure, incorporating chloro and diethoxy functional groups, makes it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential as a building block for designing biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined reactivity profile allows for selective modifications, enabling precise derivatization for targeted applications. The presence of both electron-withdrawing and electron-donating substituents enhances its versatility in synthetic pathways. This compound is characterized by high purity and stability, ensuring reliable performance in research and industrial settings.
4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide structure
1448036-34-7 structure
Product Name:4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide
CAS No:1448036-34-7
MF:C15H16ClN3O3
MW:321.758842468262
CID:5917411
PubChem ID:71807607
Update Time:2025-10-29

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide
    • F6438-2121
    • AKOS024561634
    • 1448036-34-7
    • Inchi: 1S/C15H16ClN3O3/c1-3-21-14-12(9-17-15(19-14)22-4-2)18-13(20)10-5-7-11(16)8-6-10/h5-9H,3-4H2,1-2H3,(H,18,20)
    • InChI Key: HAROEMMXZDZZQD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NC1=CN=C(N=C1OCC)OCC)=O

Computed Properties

  • Exact Mass: 321.0880191g/mol
  • Monoisotopic Mass: 321.0880191g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 73.3Ų

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Additional information on 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide

Professional Introduction to 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide (CAS No. 1448036-34-7)

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide is a significant compound in the field of pharmaceutical chemistry, characterized by its molecular formula and structural complexity. This compound, identified by the CAS number 1448036-34-7, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a chloro substituent and a pyrimidine ring in its structure suggests a high degree of reactivity, making it a valuable candidate for further chemical investigation.

The molecular structure of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide consists of a benzamide moiety linked to a pyrimidine derivative. This arrangement facilitates various chemical transformations, which are crucial for synthesizing more complex molecules. The benzamide group is known for its role in biological activities, often serving as a pharmacophore in drug design. In contrast, the pyrimidine ring is a common scaffold in many bioactive compounds, including antiviral and anticancer agents.

Recent advancements in pharmaceutical research have highlighted the importance of heterocyclic compounds like 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide. These compounds are particularly interesting because they can exhibit multiple biological activities due to their structural diversity. For instance, studies have shown that pyrimidine derivatives can interact with enzymes and receptors in ways that modulate cellular processes. This has led to increased interest in exploring their potential as therapeutic agents.

In the context of drug discovery, the synthesis of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide presents both challenges and opportunities. The chloro substituent on the benzene ring enhances its reactivity, allowing for further functionalization. However, this reactivity also requires careful control during synthesis to avoid unwanted side reactions. Despite these challenges, the compound's structural features make it an attractive candidate for developing new drugs.

The pharmacological properties of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide have been the subject of several recent studies. Researchers have been particularly interested in its potential as an inhibitor of specific enzymes involved in disease pathways. For example, preliminary studies suggest that this compound may interfere with kinases and other enzymes that are overactive in certain types of cancer. These findings are encouraging and warrant further investigation into its therapeutic potential.

The synthesis of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide involves multiple steps, each requiring precise control to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to optimize these processes. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce the pyrimidine moiety efficiently. Such methods not only improve the efficiency of synthesis but also reduce the environmental impact by minimizing waste.

The role of computational chemistry in studying 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide cannot be overstated. Molecular modeling techniques allow researchers to predict the compound's behavior and interactions with biological targets before conducting experimental studies. This approach saves time and resources by identifying promising candidates early in the drug discovery process. Additionally, computational methods can help optimize synthetic routes by predicting reaction outcomes and intermediates.

In conclusion, 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide (CAS No. 1448036-34-7) is a compound with significant potential in pharmaceutical research. Its unique structure and reactivity make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in medicinal chemistry and drug development.

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